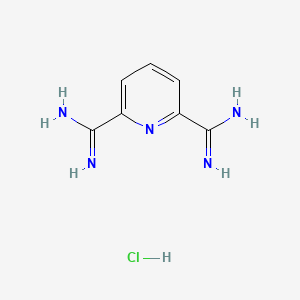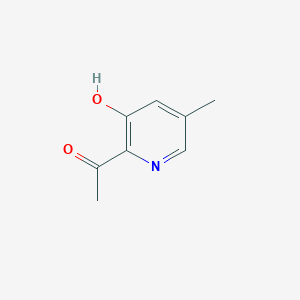
Pyridine-2,6-dicarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly with nitrogen heterocycles and alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine under specific conditions to form the corresponding carboximidamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for pyridine-2,6-dicarboximidamide;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Pyridine-2,6-dicarboximidamide;dihydrochloride can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as nickel or palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-dicarboximidamide derivatives .
Aplicaciones Científicas De Investigación
Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between nitrogen heterocycles and alkyl halides
Biology: This compound is studied for its potential biological activities and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: Pyridine-2,6-dicarboximidamide;dihydrochloride is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as nickel, to form stable complexes that facilitate the cross-coupling of nitrogen heterocycles and alkyl halides. This coordination enhances the reactivity of the metal center and promotes the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of carboximidamide groups
Uniqueness
Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its specific functional groups, which enable its use as a ligand in nickel-catalyzed cross-coupling reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H10ClN5 |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
Clave InChI |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















